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Compound of Interest

Compound Name:
Methyl 5-(pyridin-3-yl)furan-2-

carboxylate

CAS No.: 62642-13-1

Cat. No.: B3275528

Get Quote

Executive Summary
As a Senior Application Scientist in medicinal chemistry, I continually evaluate heterocyclic

scaffolds for their tunable pharmacokinetics, target affinity, and structural versatility. The

hybridization of furan (an electron-rich, oxygen-containing five-membered ring) with pyridine

(an electron-deficient, nitrogen-containing six-membered ring) creates a highly privileged

pharmacophore[1]. This structural motif offers unique electronic properties, excellent hydrogen-

bonding capabilities, and favorable lipophilicity, making it exceptionally effective for binding to

kinase ATP pockets and microbial receptors[2]. This whitepaper synthesizes the latest empirical

data, mechanistic pathways, and field-proven protocols regarding the biological activity of

furan-pyridine derivatives.

Anticancer Activity and Kinase Inhibition
The furan-pyridine scaffold has demonstrated profound cytotoxicity against various human

cancer cell lines. The primary mechanism of action involves the competitive inhibition of key

kinases, most notably Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor
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Receptor (EGFR)[3][4]. By binding to the ATP-binding cleft of these kinases, these derivatives

halt the cell cycle at the G1/S transition and induce caspase-dependent apoptosis[4].

Recent empirical evaluations of novel furopyridone derivatives demonstrated significant anti-

tumor activity against3, with top candidates achieving IC50 values as low as 0.655 µg/mL[3].

Similarly, furopyridine and pyrazolopyridine hybrids have exhibited potent anti-proliferative

effects against HCT-116, MCF-7, and HepG2 cell lines via targeted CDK2/Cyclin A2

inhibition[4].

Quantitative Data: Anticancer Efficacy
Compound
Scaffold

Target Cell Line Target Kinase
IC50 / Activity
Metric

Furopyridone (3e) KYSE70 (Esophageal) EGFR / MetAP2 0.655 µg/mL

Furopyridone (4c)
KYSE150

(Esophageal)
EGFR / MetAP2 < 40 µg/mL

Pyrazolopyridine /

Furopyridine
HCT-116 (Colon) CDK2/Cyclin A2 Potent Inhibition

Furan-Pyridine

(AMJ3)
HCT-116 (Colon) MDM2-p53 22.69 µg/mL
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Fig 1. Mechanistic pathway of furan-pyridine derivatives in anticancer targeting.
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Field-Proven Protocol: In Vitro Cytotoxicity & Kinase
Inhibition Assay
To ensure a self-validating system, the following protocol leverages metabolic activity as a

direct, quantifiable proxy for cell viability.

Cell Seeding & Synchronization: Seed target cells (e.g., KYSE70) at an optimized density of

cells/well in a 96-well plate. Causality: Proper density ensures cells remain in the logarithmic
growth phase for the 72h assay duration, preventing contact inhibition artifacts.

Compound Treatment: Administer serial dilutions of the furan-pyridine derivative in DMSO.

Causality: The final DMSO concentration must be maintained below 0.1% (v/v). A vehicle-

only control is mandatory to validate that observed cytotoxicity is strictly drug-induced.

MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL). Causality: MTT is

reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase. This acts

as an internal biological validation; only metabolically active, living cells produce the signal.

Solubilization & Readout: Dissolve formazan crystals in 150 µL of DMSO and measure

absorbance at 570 nm. Causality: Background subtraction at 650 nm is critical to correct for

cellular debris and optical imperfections in the microplate.

Antimicrobial and Antifungal Efficacy
Beyond oncology, the furan-pyridine scaffold is a potent antimicrobial agent. The emergence of

multidrug-resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and

Pseudomonas aeruginosa necessitates novel mechanisms of action[2]. Furan-pyridine

derivatives have been engineered to target the LasR receptor in P. aeruginosa, effectively 5

and preventing biofilm formation without exerting the bactericidal pressure that typically drives

rapid genetic resistance[5].

Furthermore, hybrid furan-pyridine compounds exhibit remarkable antifungal activity against

phytopathogenic and human fungal strains, including Aspergillus flavus and Candida

albicans[6].

Quantitative Data: Antimicrobial Efficacy
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Compound
Scaffold

Target Pathogen Target Mechanism
MIC / Zone of
Inhibition

Furan-Pyridine (3b) MSSA / MRSA Cell wall / Unknown IZ = 23.3 mm

Furan-Pyridine (6b) P. aeruginosa
LasR (Quorum

Sensing)
MIC = 62.5 µg/mL

Hybrid Furan-Pyridine C. albicans Ergosterol pathway Moderate to High
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Fig 2. Workflow of antimicrobial evaluation and quorum sensing inhibition.
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Field-Proven Protocol: Quorum Sensing Inhibition
(LasR) Assay
To accurately evaluate anti-virulence properties without conflating them with standard

bactericidal effects, this protocol utilizes a highly specific biosensor methodology.

Reporter Strain Preparation: Utilize a P. aeruginosa biosensor strain (e.g., PAO1-lasB-gfp).

Causality: This isolates the LasR pathway, ensuring that any measured fluorescence directly

correlates with QS activation rather than off-target effects.

Sub-MIC Treatment: Administer the furan-pyridine derivative at sub-inhibitory concentrations

(e.g., 1/4 MIC). Causality: Testing below the MIC proves that the reduction in virulence

factors is due to true QS quenching, not merely a reduction in bacterial population.

Incubation & Kinetic Monitoring: Simultaneously measure optical density (OD600 for growth)

and GFP fluorescence (LasR activity) over a 24-hour period.

Data Normalization: Calculate the Relative Fluorescence Units per OD (RFU/OD600).

Causality: Normalizing fluorescence to the bacterial growth curve provides a self-validating

metric that mathematically accounts for any minor growth variations, ensuring the observed

inhibition is purely functional.

Conclusion
The rational design of furan-pyridine derivatives represents a highly modular approach in

modern medicinal chemistry. By fine-tuning the electronic push-pull dynamics between the

furan and pyridine rings, researchers can selectively target specific kinase ATP pockets for

oncology or exploit bacterial quorum-sensing receptors for next-generation antimicrobials. The

integration of robust, self-validating assays ensures that the biological activity of these

compounds translates reliably from in vitro screening to advanced preclinical models.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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